molecular formula C26H24F3N3O2 B13550655 N-[2-(2-ethyl-6-methylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

N-[2-(2-ethyl-6-methylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B13550655
M. Wt: 467.5 g/mol
InChI Key: VFOVROUJSUVTRD-UHFFFAOYSA-N
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Description

N-[2-(2-ethyl-6-methylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, an aniline derivative, and a trifluoromethylphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-ethyl-6-methylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds The process may start with the preparation of 2-ethyl-6-methylaniline, followed by its reaction with a pyridine derivative under specific conditions to form the core structure

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-ethyl-6-methylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aniline and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst selection.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(2-ethyl-6-methylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aniline derivatives, pyridine-containing molecules, and trifluoromethylphenyl compounds. Examples include:

  • 2-ethyl-6-methylaniline
  • Pyridine derivatives with various substituents
  • Trifluoromethylphenyl compounds with different functional groups

Uniqueness

N-[2-(2-ethyl-6-methylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide is unique due to its combination of structural features, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C26H24F3N3O2

Molecular Weight

467.5 g/mol

IUPAC Name

N-[2-(2-ethyl-6-methylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C26H24F3N3O2/c1-4-18-9-6-8-17(3)23(18)31-25(34)24(19-10-7-15-30-16-19)32(22(33)5-2)21-13-11-20(12-14-21)26(27,28)29/h5-16,24H,2,4H2,1,3H3,(H,31,34)

InChI Key

VFOVROUJSUVTRD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(C2=CN=CC=C2)N(C3=CC=C(C=C3)C(F)(F)F)C(=O)C=C)C

Origin of Product

United States

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